molecular formula C17H18ClN3O3 B5433250 N-(3-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide

N-(3-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide

Cat. No. B5433250
M. Wt: 347.8 g/mol
InChI Key: HYGGJTGHLVMTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-4-(2-furoyl)-1-piperazinecarboxamide, commonly known as CFM-2, is a compound that has been studied for its potential therapeutic properties. CFM-2 is a synthetic molecule that belongs to the class of piperazinecarboxamides. This compound has been shown to have promising effects on various biological systems, making it a subject of interest in the field of biomedical research.

Mechanism of Action

The exact mechanism of action of CFM-2 is not fully understood. However, it is believed that CFM-2 exerts its therapeutic effects by modulating the activity of various signaling pathways in cells. CFM-2 has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. CFM-2 has also been shown to inhibit the activity of the Akt pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
CFM-2 has been shown to have several biochemical and physiological effects. CFM-2 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. CFM-2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CFM-2 has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of CFM-2 is its relatively low toxicity compared to other compounds that have been studied for their potential therapeutic properties. Additionally, CFM-2 is relatively easy to synthesize, making it accessible for research purposes. One limitation of CFM-2 is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on CFM-2. One potential direction is to further investigate the mechanism of action of CFM-2. Understanding the exact mechanisms by which CFM-2 exerts its therapeutic effects could lead to the development of more effective treatments. Another potential direction is to investigate the potential use of CFM-2 in combination with other compounds for the treatment of cancer and other diseases. Finally, further research could be done to investigate the potential use of CFM-2 in the treatment of other inflammatory diseases.

Synthesis Methods

CFM-2 can be synthesized using a multi-step process involving several chemical reactions. The synthesis of CFM-2 involves the reaction of 3-chloro-2-methyl aniline with furoyl chloride in the presence of a base to form 3-chloro-2-methylphenyl 2-furoyl chloride. This intermediate product is then reacted with piperazine and a carboxylic acid to form CFM-2.

Scientific Research Applications

CFM-2 has been studied extensively for its potential therapeutic properties. One of the most promising applications of CFM-2 is in the treatment of cancer. CFM-2 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CFM-2 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-12-13(18)4-2-5-14(12)19-17(23)21-9-7-20(8-10-21)16(22)15-6-3-11-24-15/h2-6,11H,7-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGGJTGHLVMTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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